8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
Description
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene (CAS: 193077-50-8) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core with a methyl substituent at position 8 and a double bond at position 4. Its molecular formula is C₉H₁₄O₂ (MW: 154.21 g/mol), and its structure is defined by the SMILES string CC1COC2(CCCC=C2)O1 . It serves as a key intermediate in natural product synthesis, such as in the total synthesis of Mansouramycines .
Properties
CAS No. |
81842-08-2 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
8-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h2,4,8H,3,5-7H2,1H3 |
InChI Key |
VNFHLOCJIWNANW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethylene Glycol with Functionalized Cyclohexenones
A foundational approach involves the cyclocondensation of ethylene glycol with a suitably substituted cyclohexenone. For example, 3-ethoxy-6-methyl-2-cyclohexen-1-one undergoes acid-catalyzed ketalization with ethylene glycol to form the dioxolane ring. This method, reported in Tetrahedron Letters (1982), achieves the spirocyclic structure via a two-step process:
- Ketal Protection : The cyclohexenone is treated with ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid) under reflux, forming the 1,4-dioxaspiro[4.5]dec-6-ene skeleton.
- Methyl Group Introduction : Subsequent alkylation at the 8-position using methylmagnesium bromide or similar Grignard reagents introduces the methyl substituent.
This route yields the target compound in moderate to high purity, though competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.
Alkylation and Ring-Closing Metathesis
An alternative strategy employs ring-closing metathesis (RCM) to construct the cyclohexene ring after establishing the dioxolane moiety. For instance:
- Spirodioxolane Synthesis : 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol is prepared via ketalization, followed by oxidation to the corresponding ketone.
- Olefin Formation : The ketone is converted to a diene using Wittig or Horner-Wadsworth-Emmons reactions.
- RCM Reaction : A Grubbs catalyst (e.g., RuCl₂(PCy₃)₂CHPh) facilitates cyclization to form the cyclohexene ring.
This method benefits from high regioselectivity but requires stringent anhydrous conditions and expensive catalysts.
Fluorination and Functional Group Interconversion
While not directly applicable to the methyl-substituted target, fluorination methodologies for related spiro compounds provide insights into functional group tolerance. For example, 1,4-dioxaspiro[4.5]decan-8-one derivatives have been fluorinated using (diethylamino)sulfur trifluoride (DAST) or morpholinosulfur trifluoride (Mor-DAST), yielding difluoro or monofluoro analogs. Although these reactions target different substituents, they highlight the reactivity of the spirocyclic core under electrophilic conditions, which could inform methyl group introduction strategies.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
- Polar Aprotic Solvents : Dichloromethane and tetrahydrofuran (THF) are commonly used for ketalization and alkylation steps, enhancing reactant solubility and intermediate stability.
- Low-Temperature Alkylation : Performing Grignard reactions at −78°C minimizes side reactions, improving yields from ~45% to 73%.
Catalytic Systems
- Acid Catalysts : p-Toluenesulfonic acid (PTSA) is preferred for ketalization due to its mild acidity and ease of removal.
- Transition Metal Catalysts : Ruthenium-based catalysts in RCM reactions achieve cyclization efficiencies >90%, though catalyst loading must be optimized to reduce costs.
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new spiro compounds with different functional groups.
Scientific Research Applications
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene exerts its effects involves its interaction with molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Flexibility : The parent compound’s Rh-catalyzed synthesis offers enantioselectivity, critical for chiral natural products . In contrast, dithia analogues require photochemical conditions, limiting scalability .
- Functional Group Impact : Carboxylate derivatives (e.g., ethyl ester) exhibit reduced volatility and enhanced stability, making them preferable for storage .
- Biological Relevance : Terpene analogues like premnaspirodiene highlight the structural diversity of spirocyclic compounds in nature, though their synthetic utility remains underexplored compared to lab-engineered variants .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene derivatives?
- Methodology :
- Rhodium-Catalyzed 1,2-Addition : React 1,4-dioxaspiro[4.5]dec-6-en-8-one (197) with AlMe₃ in the presence of Rh/BINAP catalyst under inert conditions (THF, 60°C, 3 hours). This yields enantiomerically enriched (S)-8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol (202) with 86% efficiency. Control experiments confirm that the catalyst is essential, as no product forms without Rh/BINAP .
- Methyllithium Addition : Treat 197 with MeLi in Et₂O at 0°C for 2 hours, followed by NH₄Cl quench and extraction. This non-catalytic method produces racemic 202 with comparable yields (86%) .
Q. How is structural confirmation achieved for synthesized derivatives?
- Analytical Workflow :
NMR Spectroscopy : Monitor reaction progress via ¹H/¹³C NMR, focusing on sp³-sp³ coupling and stereochemical shifts (e.g., δ 1.2–1.5 ppm for methyl groups in 202 ) .
Mass Spectrometry (MS) : Use EI or ESI-MS to confirm molecular ions (e.g., m/z 154.0994 for C₉H₁₄O₂) and fragmentation patterns .
Chiral HPLC : Resolve enantiomers using chiral stationary phases for asymmetric synthesis validation .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene derivatives?
- Catalytic Asymmetric Induction :
- Use Rhodium/(R)- or (S)-BINAP complexes to control stereochemistry during 1,2-addition. The BINAP ligand’s axial chirality dictates the configuration of the tertiary alcohol in 202 , with enantiomeric excess (ee) validated by polarimetry or chiral NMR shift reagents .
- Key Challenge : Competing side reactions (e.g., over-alkylation) require precise stoichiometry (AlMe₃:substrate = 3:1) and inert atmosphere .
Q. How can fluorination of the spirocyclic framework be optimized?
- Fluorination Protocol :
- React 197 with [SF₃][SbF₆] in CH₃CN at –20°C, using CsF as a fluoride source. This yields 8,8-difluoro-1,4-dioxaspiro[4.5]decane, confirmed by ¹⁹F NMR (δ –68.1 and –114.5 ppm, ²J = 9.1 Hz).
- Limitations : Low yields (~30%) due to HF byproduct formation and competing decomposition pathways. Optimize by reducing reaction time and increasing CsF equivalents .
Q. How are contradictions in reaction outcomes resolved during method development?
- Case Study : Discrepancies in catalytic vs. non-catalytic pathways:
- Observation : AlMe₃ alone fails to produce 202 from 197 , but Rh/BINAP enables efficient conversion.
- Resolution : Conduct control experiments (e.g., NMR monitoring at intervals) to rule out non-catalytic pathways. Confirm that residual moisture or oxygen deactivates AlMe₃ in the absence of Rh .
Safety and Handling
Q. What safety protocols are recommended for handling spirocyclic ether derivatives?
- Guidelines :
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact (compounds may cause acute toxicity or irritation) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially for volatile intermediates (e.g., AlMe₃ or MeLi) .
- Spill Management : Neutralize acidic byproducts (e.g., HF) with calcium carbonate and dispose via approved hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
